Polyhydroxy benzamide derivative 1
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Overview
Description
Polyhydroxy benzamide derivative 1 is a compound belonging to the class of benzamide derivatives. These compounds are characterized by the presence of a benzene ring attached to an amide group. Polyhydroxy benzamide derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyhydroxy benzamide derivative 1 can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the production of polyhydroxy benzamide derivatives often involves large-scale reactions under controlled conditions. The use of ultrasonic irradiation and green catalysts is preferred to ensure high efficiency and minimal environmental impact. The reaction typically requires temperatures above 180°C, which may be incompatible with some functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
Polyhydroxy benzamide derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Polyhydroxy benzamide derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of polyhydroxy benzamide derivative 1 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Polyhydroxy benzamide derivative 1 can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds also contain a benzene ring fused to an imidazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzoxazole derivatives: These compounds contain a benzene ring fused to an oxazole ring and are studied for their potential therapeutic effects.
Benzothiazole derivatives: These compounds contain a benzene ring fused to a thiazole ring and are investigated for their pharmacological activities.
This compound is unique due to its specific structure and the presence of multiple hydroxyl groups, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-[(2,4-dihydroxyphenyl)methyl]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C24H27NO5/c26-17-2-1-16(20(27)6-17)12-25-23(30)18-7-19(22(29)8-21(18)28)24-9-13-3-14(10-24)5-15(4-13)11-24/h1-2,6-8,13-15,26-29H,3-5,9-12H2,(H,25,30) |
InChI Key |
DHXXJPGHCYCRET-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C(=C4)C(=O)NCC5=C(C=C(C=C5)O)O)O)O |
Origin of Product |
United States |
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